molecular formula C16H13ClN2O4S B214464 2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Cat. No. B214464
M. Wt: 364.8 g/mol
InChI Key: KWOPLGWNZGLDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-(2-(5-chlorothiophen-2-yl)-2-oxoethyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indole-5-carboxamide, and it has a molecular formula of C18H14ClN3O4S.

Mechanism of Action

The mechanism of action of 2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide in lab experiments is its potential specificity for cancer cells, which may minimize off-target effects. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and treatment regimens.

Future Directions

There are several potential future directions for research involving 2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One area of interest is the development of more potent analogs of this compound that may have improved anticancer activity. Additionally, further studies are needed to fully elucidate the mechanism of action and optimize dosing and treatment regimens. Finally, this compound may also have potential applications in other areas of research, such as imaging and diagnostics.

Synthesis Methods

The synthesis of 2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been described in several scientific publications. One such method involves the reaction of 5-chlorothiophene-2-carboxylic acid with 2-amino-3-hydroxy-2-oxo-2,3-dihydro-1H-indole-5-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

2-{3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been investigated for its potential applications in various scientific research fields. One such area is cancer research, where this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential use as a fluorescent probe for imaging cellular processes.

properties

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

2-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C16H13ClN2O4S/c17-13-6-5-12(24-13)11(20)7-16(23)9-3-1-2-4-10(9)19(15(16)22)8-14(18)21/h1-6,23H,7-8H2,(H2,18,21)

InChI Key

KWOPLGWNZGLDFH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(S3)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(S3)Cl)O

Origin of Product

United States

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